1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene
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Overview
Description
3-Methoxyphenylmethylsulfone is an organic compound with the molecular formula C8H10O3S. It is also known by its IUPAC name, 1-methoxy-3-(methylsulfonyl)benzene. This compound is characterized by a benzene ring substituted with a methoxy group and a methylsulfonyl group. It is a white crystalline solid with a melting point of 42-44°C and a boiling point of approximately 352°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxyphenylmethylsulfone can be synthesized through various methods, including:
Oxidation of Sulfides: One common method involves the oxidation of 3-methoxyphenylmethyl sulfide using oxidizing agents such as hydrogen peroxide or sodium periodate.
Aromatic Sulfonylation: Another method involves the sulfonylation of 3-methoxytoluene with a sulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of 3-methoxyphenylmethylsulfone often involves large-scale oxidation processes using cost-effective and environmentally friendly oxidizing agents. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyphenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.
Reduction: Reduction of the sulfone group can yield the corresponding sulfide or sulfoxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and sulfoxides.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-Methoxyphenylmethylsulfone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers and other materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-methoxyphenylmethylsulfone involves its interaction with various molecular targets. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. This property makes it useful in reactions where electron density modulation is required. Additionally, the compound can form stable intermediates with nucleophiles, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylmethylsulfide: Similar structure but with a sulfide group instead of a sulfone group.
3-Methoxyphenylmethylsulfoxide: Contains a sulfoxide group instead of a sulfone group.
4-Methoxyphenylmethylsulfone: Similar structure but with the methoxy group in the para position.
Uniqueness
3-Methoxyphenylmethylsulfone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and sulfone groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
Molecular Formula |
C16H18O4S |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene |
InChI |
InChI=1S/C16H18O4S/c1-19-15-7-3-5-13(9-15)11-21(17,18)12-14-6-4-8-16(10-14)20-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
HMJRGACDULGXJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CS(=O)(=O)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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